6-Bromopyridazin-3(2h)-one
Overview
Description
6-Bromopyridazin-3(2H)-one is an organic compound characterized by the presence of a bromine atom attached to the pyridazine ring. This compound is of significant interest in pharmaceutical and chemical research due to its potential applications in various fields. The molecular formula of this compound is C4H3BrN2O.
Mechanism of Action
Target of Action
The primary targets of 6-Bromopyridazin-3(2h)-one are currently unknown. This compound is a research chemical and further studies are needed to identify its specific targets and their roles .
Mode of Action
It is characterized by its bromine and pyridazinamine functional groups, which may interact with various biological targets .
Biochemical Pathways
As a research chemical, it may potentially influence a variety of biochemical pathways, but specific details are currently unavailable .
Pharmacokinetics
It has a predicted density of 1.844±0.06 g/cm3, a melting point of 194 °C, and a boiling point of 353.2±22.0 °C
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As a research chemical, it may exhibit interesting biological activities due to its unique structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and exposure to oxygen may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridazin-3(2H)-one typically involves the bromination of pyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridazinones depending on the nucleophile used.
Oxidation Products: Pyridazinone oxides.
Reduction Products: Dehalogenated pyridazinones.
Scientific Research Applications
6-Bromopyridazin-3(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for the synthesis of functionalized polymers and advanced materials.
Comparison with Similar Compounds
6-Chloropyridazin-3(2H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoropyridazin-3(2H)-one: Contains a fluorine atom in place of bromine.
6-Iodopyridazin-3(2H)-one: Features an iodine atom instead of bromine.
Uniqueness: 6-Bromopyridazin-3(2H)-one is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity, binding properties, and overall chemical behavior, making it distinct from its halogenated analogs.
Properties
IUPAC Name |
3-bromo-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-2-4(8)7-6-3/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAKVMDAMKGUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NNC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290803 | |
Record name | 6-bromopyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51355-94-3 | |
Record name | 51355-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-bromopyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-pyridazinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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